molecular formula C10H6BrNOS B12441007 (3-Bromothiophen-2-YL)(pyridin-2-YL)methanone

(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone

Cat. No.: B12441007
M. Wt: 268.13 g/mol
InChI Key: VUJKPUOUGVSZNM-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone: is an organic compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 g/mol . This compound features a bromothiophene ring and a pyridine ring connected through a methanone group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-YL)(pyridin-2-YL)methanone typically involves the reaction of 3-bromothiophene-2-carboxylic acid with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired methanone compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets. For instance, in oxidation reactions, the compound undergoes a transition metal-catalyzed process where the metal catalyst facilitates the transfer of oxygen atoms to the substrate . This process involves the formation of intermediate complexes and the subsequent release of the oxidized product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required.

Properties

Molecular Formula

C10H6BrNOS

Molecular Weight

268.13 g/mol

IUPAC Name

(3-bromothiophen-2-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C10H6BrNOS/c11-7-4-6-14-10(7)9(13)8-3-1-2-5-12-8/h1-6H

InChI Key

VUJKPUOUGVSZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CS2)Br

Origin of Product

United States

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